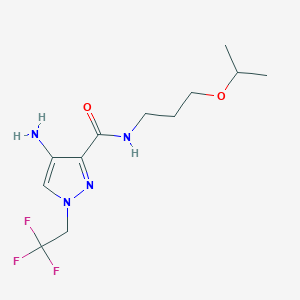
Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate, also known as EFMP, is a chemical compound that has been gaining interest in the scientific community due to its potential applications in various fields. EFMP is a fluoroalkene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Crystal Packing
Research on structurally similar compounds to Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate reveals insights into molecular interactions and crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxy counterpart showcase rare non-hydrogen bonding interactions, such as N⋯π and O⋯π types, forming unique crystal structures. These findings highlight the importance of nontraditional interactions in determining the solid-state architecture of molecular compounds, which could be relevant for the design and synthesis of new materials with specific crystal properties (Zhang et al., 2011).
Synthesis and Transformation of Fluorinated Compounds
The synthesis and transformation of fluorinated compounds are crucial in medicinal chemistry and materials science. A study demonstrates the conversion of (E)- and (Z)-2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones via an efficient Z/E photoisomerisation followed by acid-catalysed cyclisation. This process illustrates the versatility of fluorinated enoates in synthesizing novel fluorinated building blocks, which could be applicable to the derivatives of Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate for the development of new pharmaceuticals or materials (Pomeisl et al., 2007).
Biological Activities of Fluorinated Analogues
The biological activity of fluorinated analogues of retinoic acids, including compounds structurally related to Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate, has been extensively studied. For example, certain fluorinated retinoic acids have shown marked regression of chemically induced skin papillomas in mice, indicating potential therapeutic applications of fluorinated compounds in cancer treatment and prevention (Chan et al., 1982).
Nonlinear Optical (NLO) Properties
In silico studies on derivatives of Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate and similar molecules have investigated their nonlinear optical (NLO) properties. These studies reveal that such compounds are promising candidates for NLO materials, exhibiting significantly larger static and frequency-dependent hyperpolarizabilities than traditional NLO materials. This suggests potential applications in optical computing, telecommunications, and laser technologies (Kiven et al., 2023).
Eigenschaften
IUPAC Name |
ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-3-19-12(15)10(13)6-8-4-5-9(18-2)7-11(8)14(16)17/h4-7H,3H2,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNESYIGKHKKTEL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)OC)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)OC)[N+](=O)[O-])/F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (Z)-2-fluoro-3-(4-methoxy-2-nitrophenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2577036.png)


![3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol](/img/structure/B2577039.png)

![3-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridazin-6-one](/img/structure/B2577042.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2577044.png)



![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2577049.png)